Methyl 5-chloro-6-methylpicolinate is an organic compound characterized by the molecular formula . It is a derivative of picolinic acid, where a chlorine atom is substituted at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Methyl 5-chloro-6-methylpicolinate belongs to the class of picolinate esters. Its classification can be further detailed as follows:
The synthesis of methyl 5-chloro-6-methylpicolinate can be achieved through several methods, with one common approach being the esterification of 5-chloro-6-methylpicolinic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester.
Methyl 5-chloro-6-methylpicolinate can undergo various chemical reactions:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide or amines in DMF | Substituted picolinates |
| Ester Hydrolysis | Aqueous NaOH or HCl under reflux | 5-chloro-6-methylpicolinic acid |
| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |
The mechanism of action for methyl 5-chloro-6-methylpicolinate varies based on its application:
The exact pathways involved depend on the context of use and the specific biological targets engaged by the compound.
The properties indicate that methyl 5-chloro-6-methylpicolinate is likely to exhibit moderate solubility in organic solvents due to its hydrophobic characteristics imparted by the chlorinated and methylated substituents .
Methyl 5-chloro-6-methylpicolinate has diverse applications across several scientific domains:
Methyl 5-chloro-6-methylpicolinate (CAS 178421-22-2) is a chlorinated pyridine derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.608 g/mol [1] [5]. The compound features a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a methyl ester at position 2. This specific substitution pattern creates a sterically congested environment that significantly influences its reactivity [3].
Systematic names and identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 178421-22-2 |
| Molecular Formula | C8H8ClNO2 |
| Exact Mass | 185.024353 Da |
| Monoisotopic Mass | 185.024353 Da |
| SMILES Notation | COC(=O)C1=NC(=C(C=C1)Cl)C |
| InChIKey | MRPFFSOVCYMDAO-UHFFFAOYSA-N |
The compound exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 298.1±35.0°C at 760 mmHg [1]. Its flash point is 134.1±25.9°C, indicating moderate flammability risk. The methyl ester and chlorine substituents collectively contribute to a calculated LogP of 1.70, suggesting moderate lipophilicity [1] [3].
While the exact discovery timeline remains undocumented in public literature, Methyl 5-chloro-6-methylpicolinate first appeared in chemical catalogs and commercial offerings in the early 2020s. Its CAS registry (178421-22-2) suggests initial registration between 1995-2000, consistent with pharmaceutical industry exploration of halogenated picolinates during that period [1] [5]. The compound likely emerged from research into sterically hindered pyridine derivatives, which gained prominence due to their unique electronic profiles and synthetic utility. By 2024, it became commercially available as a specialty building block from suppliers like ChemShuttle, typically with ≥95% purity and storage recommendations at 2–8°C [5]. The absence of patent claims specifically covering its synthesis indicates it may have been developed as an intermediate for proprietary drug discovery programs rather than as an end-product.
This compound exemplifies the strategic importance of ortho-substituted pyridines in synthetic organic chemistry. The juxtaposition of chlorine and methyl groups at positions 5 and 6 creates distinctive reactivity patterns:
The molecule's structural features enable its application in synthesizing kinase inhibitors and antibacterial agents, where the chlorine serves as a "chemical handle" for further functionalization [5] [7]. Its thermal stability (decomposition >250°C) allows its use in high-temperature reactions, distinguishing it from thermally labile heterocycles [1].
Table 2: Key Physicochemical Properties
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 185.608 g/mol | - |
| Density | 1.2 ± 0.1 g/cm³ | Room temperature |
| Boiling Point | 298.1 ± 35.0 °C | 760 mmHg |
| Flash Point | 134.1 ± 25.9 °C | - |
| Vapor Pressure | 0.0 ± 0.6 mmHg | 25°C |
| Index of Refraction | 1.528 | - |
| Topological Polar SA | 39.2 Ų | - |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5